molecular formula C20H28N6O2 B11960800 4,4'-Hexamethylenebis(1-phenylsemicarbazide) CAS No. 102600-73-7

4,4'-Hexamethylenebis(1-phenylsemicarbazide)

Cat. No.: B11960800
CAS No.: 102600-73-7
M. Wt: 384.5 g/mol
InChI Key: OXEYVEYRYXUXMZ-UHFFFAOYSA-N
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Description

4,4’-Hexamethylenebis(1-phenylsemicarbazide) is a chemical compound with the molecular formula C20H28N6O2 and a molecular weight of 384.485 g/mol . This compound is known for its unique structure, which consists of two phenylsemicarbazide groups connected by a hexamethylene chain. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4,4’-Hexamethylenebis(1-phenylsemicarbazide) typically involves the reaction of hexamethylene diisocyanate with phenylhydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,4’-Hexamethylenebis(1-phenylsemicarbazide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Hexamethylenebis(1-phenylsemicarbazide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Hexamethylenebis(1-phenylsemicarbazide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

4,4’-Hexamethylenebis(1-phenylsemicarbazide) can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 4,4’-Hexamethylenebis(1-phenylsemicarbazide) in terms of its chemical structure and properties.

Properties

CAS No.

102600-73-7

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-anilino-3-[6-(anilinocarbamoylamino)hexyl]urea

InChI

InChI=1S/C20H28N6O2/c27-19(25-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(28)26-24-18-13-7-4-8-14-18/h3-8,11-14,23-24H,1-2,9-10,15-16H2,(H2,21,25,27)(H2,22,26,28)

InChI Key

OXEYVEYRYXUXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NCCCCCCNC(=O)NNC2=CC=CC=C2

Origin of Product

United States

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